

# "5-Oxo-4-phenylhexanoic acid" chemical structure and characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Oxo-4-phenylhexanoic acid

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## An In-depth Technical Guide to 5-Oxo-4-phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential synthesis of **5-Oxo-4-phenylhexanoic acid**. The information is intended to support research and development activities where this molecule may be of interest.

## Chemical Structure and Identification

**5-Oxo-4-phenylhexanoic acid** is a keto-carboxylic acid featuring a phenyl group at the alpha-position relative to the ketone. This structure offers multiple functional sites for chemical modification.

IUPAC Name: (4R)-5-oxo-4-phenylhexanoic acid (for the specific enantiomer)<sup>[1]</sup> Common Name: Caprochlorone<sup>[2][3]</sup> CAS Number: 20017-19-0<sup>[4]</sup> Molecular Formula: C<sub>12</sub>H<sub>14</sub>O<sub>3</sub><sup>[1]</sup>

Chemical Structure:

Note: The above DOT script is a conceptual representation and may not render a perfect chemical structure. The IUPAC name and SMILES string

CC(=O)C(CCC(=O)O)C1=CC=CC=C1 define the precise structure.

## Physicochemical and Spectroscopic Data

While comprehensive experimental data for **5-Oxo-4-phenylhexanoic acid** is not widely published, computed properties and data from closely related analogs provide valuable characterization insights.

Table 1: Summary of Physicochemical Properties

Property	Value	Source / Comment
Molecular Weight	206.24 g/mol	PubChem[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	PubChem[1]
XLogP3	1.4	Computed by XLogP3[1]
Melting Point	Not available	Data for the pure acid is not published in the searched sources.
Boiling Point	Not available	Data for the pure acid is not published in the searched sources.
Melting Point (1-aminoadamantane salt)	198.8-199.8° C	A patent reports the melting point for the salt with 1-aminoadamantane.[2][3]

### Spectroscopic Characterization (Expected)

Direct experimental spectra for **5-Oxo-4-phenylhexanoic acid** are not readily available. However, based on its functional groups and data from derivatives, the following characteristics can be anticipated:

- <sup>1</sup>H NMR:
  - Aromatic Protons: Multiplet signals expected in the range of δ 7.2-7.4 ppm corresponding to the monosubstituted phenyl ring.

- Aliphatic Protons: Methylene ( $\text{CH}_2$ ) and methine ( $\text{CH}$ ) protons of the hexanoic acid chain would appear as complex multiplets between  $\delta$  2.0-4.0 ppm.
- Methyl Protons: A singlet for the terminal methyl group (position 6) would be expected around  $\delta$  2.1 ppm.
- Carboxylic Acid Proton: A broad singlet, typically downfield ( $> \delta$  10 ppm), which is  $\text{D}_2\text{O}$  exchangeable.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl ( $\sim 170$ - $180$  ppm) and one for the ketone carbonyl ( $> 200$  ppm).
  - Aromatic Carbons: Signals would appear in the typical aromatic region of  $\sim 125$ - $145$  ppm.
  - Aliphatic Carbons: Signals corresponding to the methyl, methylene, and methine carbons would be observed in the upfield region ( $\sim 20$ - $60$  ppm).
- Infrared (IR) Spectroscopy:
  - O-H Stretch: A very broad absorption band from  $\sim 2500$  to  $3300\text{ cm}^{-1}$  is characteristic of the carboxylic acid hydroxyl group.
  - C=O Stretches: Two distinct, strong absorption bands are expected. One for the carboxylic acid carbonyl ( $\sim 1710\text{ cm}^{-1}$ ) and another for the ketone carbonyl ( $\sim 1720\text{ cm}^{-1}$ ). Data from a related derivative shows ester and ketone C=O stretches around  $1740\text{ cm}^{-1}$  and  $1680\text{ cm}^{-1}$  respectively.<sup>[5]</sup>
- Mass Spectrometry (MS):
  - The molecular ion peak ( $\text{M}^+$ ) for  $\text{C}_{12}\text{H}_{14}\text{O}_3$  would be observed at  $m/z$  206.09. Fragmentation would likely involve the loss of the carboxyl group ( $-45\text{ Da}$ ) and cleavage adjacent to the carbonyl and phenyl groups.

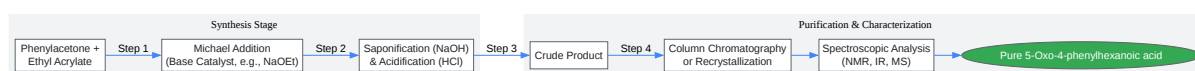
## Experimental Protocols

A specific, detailed synthesis protocol for **5-Oxo-4-phenylhexanoic acid** is not explicitly detailed in the searched literature. However, a plausible synthetic route can be inferred from the synthesis of a protected derivative, which utilizes a Mannich-type reaction.[5]

#### Proposed Synthesis Workflow: Michael Addition

A common method for synthesizing  $\gamma$ -keto acids involves the Michael addition of an enolate to an  $\alpha,\beta$ -unsaturated carbonyl compound.

- **Reactant Preparation:** Phenylacetone would serve as the ketone component, and acrylic acid or an acrylate ester (e.g., ethyl acrylate) would be the Michael acceptor.
- **Base-Catalyzed Addition:** In the presence of a suitable base (e.g., sodium ethoxide in ethanol), the enolate of phenylacetone is generated. This enolate then attacks the  $\beta$ -carbon of the acrylate.
- **Work-up and Hydrolysis:** The reaction is quenched with an acid. If an ester was used as the acceptor, a subsequent hydrolysis step (e.g., using aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.
- **Purification:** The crude product would be purified using standard techniques such as recrystallization or column chromatography.

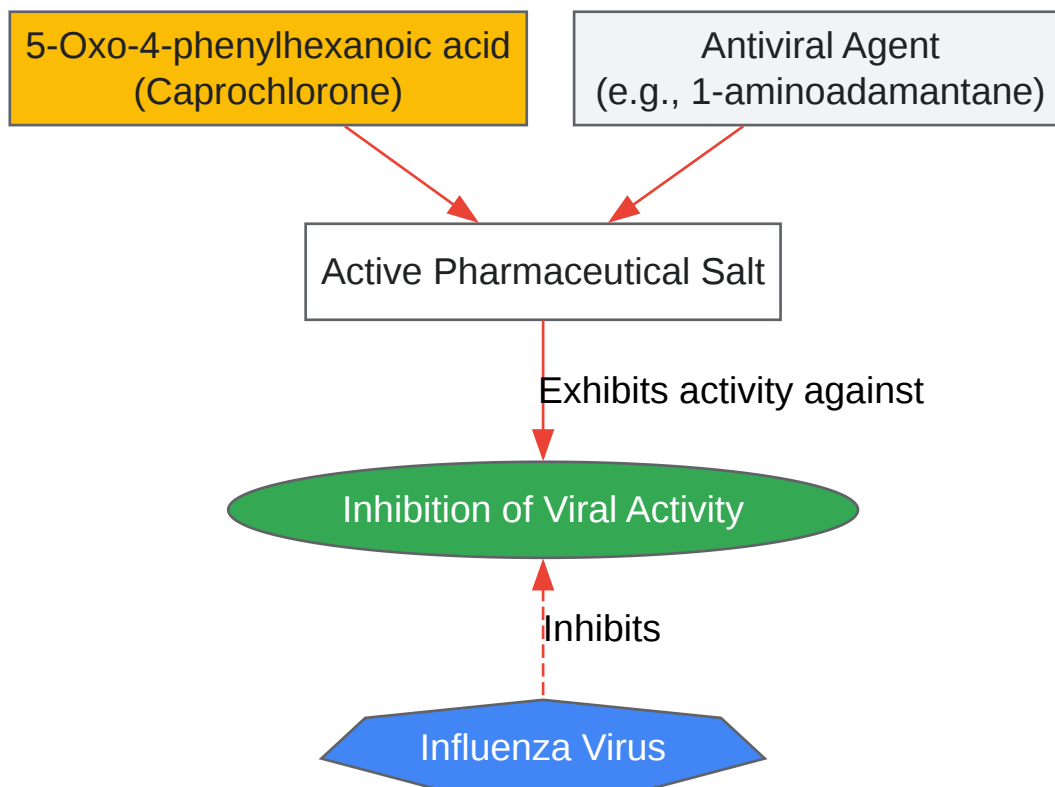


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Caption: Proposed workflow for the synthesis and purification of **5-Oxo-4-phenylhexanoic acid**.

## Biological Activity

Information on the specific biological signaling pathways involving **5-Oxo-4-phenylhexanoic acid** is limited. However, patent literature indicates that the compound, referred to as caprochlorone, demonstrates potential antiviral properties. Specifically, it has been used to form salts with the antiviral agent 1-aminoadamantane, and these resulting compounds show activity against various influenza strains.[2][3] This suggests a potential application in the development of antiviral therapeutics, although the mechanism of action is not described.



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Caption: Logical relationship of **5-Oxo-4-phenylhexanoic acid** in forming an active antiviral salt.

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